Anticancer Activity: The paper titled "Design, Molecular Modeling and Synthesis of Some New Purine-diones and Pyridopyrimidine-diones with Anticancer Activity" [] highlights the development of olomoucine analogues with anticancer properties. These compounds target cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle regulation. Given the structural similarities, particularly the presence of a purine-dione core, the compound could be explored for potential CDK inhibition and anticancer activity.
Adenosine Receptor Interactions: The research paper "ZM 241385, DPCPX, MRS 1706 Are Inverse Agonists with Different Relative Intrinsic Efficacies on Constitutively Active Mutants of the Human Adenosine A2B Receptor" [] investigates adenosine receptor antagonists, specifically focusing on their inverse agonist properties. While the exact binding properties of the provided compound are unknown, its structure, notably the purine core, suggests a possibility of interaction with adenosine receptors. Further investigation could elucidate its potential as an agonist, antagonist, or inverse agonist for different adenosine receptor subtypes.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4